molecular formula C27H19Cl2FN2O2 B297816 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B297816
M. Wt: 493.4 g/mol
InChI Key: IZMQZCWAFMQQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one, also known as CF33, is a chemical compound that belongs to the class of quinazolinone derivatives. It has been identified as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

Mechanism of Action

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the activity of a protein called STAT3, which is involved in the regulation of cell growth and survival. By inhibiting STAT3 activity, 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one can induce apoptosis in cancer cells and inhibit their growth. 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to inhibit the activity of another protein called NF-κB, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells and inhibit their migration and invasion. 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent.

Advantages and Limitations for Lab Experiments

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has several advantages for lab experiments. It is relatively easy to synthesize, and its activity can be easily measured using various assays. 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to have minimal toxicity in normal cells, making it a desirable compound for in vitro and in vivo studies. However, 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has some limitations for lab experiments. Its solubility in water is low, which can make it difficult to use in some assays. 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has shown promising results in preclinical studies, and further research is needed to determine its potential as a clinical anticancer agent. Future studies could focus on optimizing the synthesis method of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one to improve its solubility and bioavailability. Further studies could also investigate the efficacy of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one in combination with other anticancer drugs or therapies. Additionally, studies could investigate the potential of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one as a treatment for other diseases, such as inflammation and autoimmune disorders.

Synthesis Methods

The synthesis of 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one involves the reaction of 2-chloro-6-fluorobenzyl alcohol with 4-hydroxyphenylacetic acid, followed by the reaction with 4-chlorobenzaldehyde and ammonium acetate. The resulting product is then cyclized to form 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one. This method has been reported in a research paper published in the journal Bioorganic & Medicinal Chemistry Letters.

Scientific Research Applications

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. 2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one has also been shown to induce apoptosis (cell death) in cancer cells, which is a desirable characteristic for an anticancer drug.

properties

Product Name

2-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one

Molecular Formula

C27H19Cl2FN2O2

Molecular Weight

493.4 g/mol

IUPAC Name

2-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(4-chlorophenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H19Cl2FN2O2/c28-18-10-12-19(13-11-18)32-26(31-25-7-2-1-4-21(25)27(32)33)17-8-14-20(15-9-17)34-16-22-23(29)5-3-6-24(22)30/h1-15,26,31H,16H2

InChI Key

IZMQZCWAFMQQNR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)OCC4=C(C=CC=C4Cl)F)C5=CC=C(C=C5)Cl

Origin of Product

United States

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